molecular formula C13H16N4O2 B15065330 7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one CAS No. 527752-41-6

7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one

Cat. No.: B15065330
CAS No.: 527752-41-6
M. Wt: 260.29 g/mol
InChI Key: USYAKIGLZIVYMN-UHFFFAOYSA-N
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Description

7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one is a nitrogen-rich heterocyclic compound with a 1,8-naphthyridine core. The structure features a morpholine moiety attached via a methyl group at the 4-position and an amino group at the 7-position. Its synthesis typically involves multi-step reactions, including substitution and condensation processes, as seen in related compounds . Crystallographic studies of similar 1,8-naphthyridines reveal planar molecular geometries stabilized by hydrogen bonding and π-π interactions, which may influence solubility and bioavailability .

Properties

CAS No.

527752-41-6

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

7-amino-4-(morpholin-4-ylmethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H16N4O2/c14-11-2-1-10-9(7-12(18)16-13(10)15-11)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H3,14,15,16,18)

InChI Key

USYAKIGLZIVYMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)NC3=C2C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the amino and morpholinomethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Smiles Rearrangement in Naphthyridine Derivatives

This compound's structural analogs undergo Smiles rearrangements under basic conditions. For example, 1-amino-3-[(2-hydroxyethyl)thio]-substituted naphthyridines rearrange to form 1-amino-3-oxo derivatives when treated with sodium hydroxide in ethanol (Scheme 1) . While direct evidence for this compound is limited, its structural similarity suggests potential susceptibility to similar transformations.

Key Reaction Parameters

ReactantsConditionsProductsYieldSource
3-[(2-hydroxyethyl)thio] derivativeNaOH, ethanol, reflux1-amino-3-oxo-2,7-naphthyridine75–85%

Nucleophilic Substitution at the Amino Group

The primary amino group at position 7 participates in acylation and alkylation reactions. For instance:

  • Amide Formation : Reacting with activated carboxylic acids (e.g., N-Boc-7-aminoheptanoic acid) using hexafluorophosphate-based coupling agents (e.g., HATU) yields amide derivatives .

  • Salt Formation : The amino group forms stable salts with acids, such as trifluoroacetic acid (TFA), enhancing solubility for further derivatization .

Representative Reaction

text
7-Amino-naphthyridinone + R-COCl → 7-Acyl-amino-naphthyridinone (R = alkyl/aryl)

Functionalization of the Morpholinomethyl Substituent

The morpholine moiety introduces both steric and electronic effects:

  • Quaternary Salt Formation : The tertiary amine in morpholine reacts with alkyl halides to form quaternary ammonium salts, though this is less common due to steric hindrance .

  • Coordination Chemistry : Morpholine’s oxygen and nitrogen atoms can act as ligands in metal complexes, though direct evidence for this compound requires further study .

Cyclization Reactions

The naphthyridine core facilitates cyclization under specific conditions:

  • Furo- and Thieno-Naphthyridine Formation : Alkylation with ethyl chloroacetate followed by cyclization in basic media yields fused heterocycles (e.g., furo[2,3-c]-2,7-naphthyridines) .

Example Pathway

  • Alkylation: Ethyl chloroacetate → O-alkylated intermediate.

  • Cyclization: NaOEt → Furo-naphthyridine (Scheme 3) .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic precursors (e.g., 3-chloro derivatives) participate in Suzuki-Miyaura couplings. For example:

  • Boronic Acid Coupling : 3-Chloro analogs react with 4-methoxyphenylboronic acid under Pd(OAc)₂ catalysis to form biaryl derivatives .

Optimized Conditions

CatalystBaseSolventTemperatureYield
Pd(OAc)₂Na₂CO₃H₂O/DMF110°C60–75%

Hydrolysis of the Nitrile Group

The carbonitrile group (present in analogs) undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For this compound, computational studies suggest similar reactivity, though experimental data are pending.

Comparative Reactivity with Structural Analogs

The table below highlights reactivity differences between this compound and analogs:

Compound ModificationReactivity ProfileKey Difference
7-Amino-4-methyl derivativeReduced participation in Smiles rearrangementLack of morpholine’s lone pairs
6-Morpholino-pyrimidinoneEnhanced solubility for salt formationPyrimidine vs. naphthyridine core

Industrial-Scale Considerations

Large-scale synthesis employs:

  • Continuous Flow Reactors : For improved yield in multi-step syntheses.

  • Chromatographic Purification : Silica gel or HPLC for isolating high-purity batches.

This compound’s versatility in nucleophilic substitutions, cyclizations, and cross-couplings positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and metal-complexation behavior.

Scientific Research Applications

7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a naphthyridine core, with an amino group at the 7-position and a morpholinomethyl substituent at the 4-position, which enhances its chemical reactivity and biological activity. It has garnered interest in medicinal chemistry for its potential therapeutic uses and unique structural characteristics.

Scientific Research Applications
this compound has diverse applications across several scientific domains. The compound is being researched for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Preliminary studies suggest it may have therapeutic applications in treating diseases such as cancer and bacterial infections and its ability to modulate enzyme activity highlights its importance in drug discovery and development.

Mechanism of Action
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity, influencing various biochemical pathways. The exact pathways depend on the application context, but ongoing research aims to elucidate these mechanisms further.

Reactions
The reactions can yield various derivatives. The synthesis of this compound typically involves multi-step organic reactions. In industrial settings, optimized batch reactions and continuous flow reactors may be employed to enhance yield and purity, and advanced purification techniques like chromatography are commonly used.

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
7-Amino-4-methyl-1,8-naphthyridin-2(1H)-oneContains methyl instead of morpholinomethyl groupDifferent biological activity profile
6-(Morpholino)-2-methylpyrimidin-4(3H)-onePyrimidine core with morpholino groupPotential antiviral activity
5-(Morpholino)-2-thiophenecarboxylic acidThiophene ring structureUnique electronic properties
These compounds illustrate variations in substituents that can significantly affect their biological activity and chemical reactivity. The presence of different functional groups leads to distinct pharmacological profiles, making each compound unique despite structural similarities.

Mechanism of Action

The mechanism of action of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 7-amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one and related derivatives:

Compound Name Substituents at Key Positions Key Functional Groups Biological Activity/Application Reference ID
Target Compound 4-(morpholin-4-yl)methyl, 7-amino Morpholine, amino, ketone Potential immunomodulatory activity
7-Amino-4-phenyl-1,8-naphthyridin-2(1H)-one 4-phenyl, 7-amino Phenyl, amino, ketone Nitration studies (synthetic precursor)
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one 3-(diethylamino)methyl, 7-methyl, 2-phenyl Diethylamino, methyl, phenyl, ketone Inhibitory activity (unspecified)
CB74 (N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamide) 1-benzyl, 3-carboxamide Benzyl, carboxamide CB2 receptor selectivity, anti-inflammatory
7-Amino-4-m-nitrophenyl-1,8-naphthyridin-2(1H)-one 4-m-nitrophenyl, 7-amino Nitrophenyl, amino, ketone Synthetic intermediate

Key Observations:

  • Substituent Impact on Bioactivity : The morpholinylmethyl group in the target compound may enhance solubility and receptor interaction compared to hydrophobic groups like phenyl or benzyl. For example, CB74’s benzyl group contributes to CB2 receptor binding, while the target compound’s morpholine moiety could modulate similar pathways with improved pharmacokinetics .
  • Synthetic Flexibility : Nitration of the 4-phenyl analog (e.g., introducing nitro groups) demonstrates the reactivity of the naphthyridine core, enabling further functionalization .
  • Pharmacological Profiles: Morpholine-containing derivatives, such as VL23 (a quinoline analog), exhibit immunomodulatory effects by downregulating inflammatory cytokines and T-cell activation markers, suggesting a shared mechanism for the target compound .

Pharmacological and Receptor Binding Comparisons

1,8-Naphthyridine derivatives are noted for their selectivity toward cannabinoid CB2 receptors (CB2R) over CB1 receptors. For instance:

  • CB74 and CB91 : These derivatives show high CB2R affinity, inhibiting TNF-α production and T-cell proliferation in multiple sclerosis (MS) models .
  • VL23 reduces Akt/Erk/NF-κB signaling and COX-2 expression, mechanisms likely shared by the target compound .

Physicochemical Properties

  • Crystallography: The unsubstituted 7-amino-1,8-naphthyridin-2(1H)-one forms planar molecules with intermolecular N–H⋯N/O hydrogen bonds and π-π stacking (3.25 Å spacing), enhancing crystal stability . The morpholinylmethyl group in the target compound may disrupt this packing, altering solubility.
  • Solubility : Morpholine’s hydrophilic nature likely improves aqueous solubility compared to phenyl or alkyl-substituted analogs.

Biological Activity

7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one is a synthetic compound that belongs to the naphthyridine family, known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anti-cancer, and other pharmacological effects supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula C13H16N4O2 and is characterized by its naphthyridine core, which is often associated with various pharmacological properties. Its structure can be represented as follows:

Chemical Structure C13H16N4O2\text{Chemical Structure }\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Comparative Drug (Ciprofloxacin)Various strains8 - 16 µg/mL

These findings suggest that while the compound shows promise, it may not be as potent as established antibiotics like ciprofloxacin.

Anti-Cancer Activity

The anti-cancer potential of this compound has been investigated in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects by inducing apoptosis in cancer cells.

Case Study: Anti-Cancer Effects in PC3 Cells

In a study involving PC3 prostate cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of DNA damage and subsequent activation of apoptotic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Repair Pathways : The compound has been shown to inhibit key proteins involved in DNA damage repair, such as ATR and ATM kinases.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and apoptosis.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments reveal that at higher concentrations, it can induce cytotoxic effects on normal cells as well.

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionModerate
Bioavailability~50%
Half-life~6 hours
Toxicity (IC50)30 µM in normal cells

Q & A

Basic Synthesis: What are the common synthetic routes for 7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one?

The synthesis typically involves functionalization of 1,8-naphthyridine scaffolds. A key method includes reacting 7-acetylamino-2-chloro-4-morpholinomethyl-1,8-naphthyridine derivatives with amines like 4-methoxybenzylamine under reflux in pyridine for 48 hours, followed by purification via column chromatography and recrystallization . Another approach involves trifluoromethyl-substituted intermediates, such as converting 6-amino-2-trifluoromethyl-4H-pyrido[1,2-a]pyrimidin-4-one to the target compound via reflux in diphenyl ether .

Advanced Synthesis: How can reaction conditions be optimized for introducing morpholine substituents in naphthyridine derivatives?

Optimization often requires precise control of nucleophilic substitution. For example, morpholine groups can be introduced using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with morpholine-containing boronic acids. Alternatively, direct alkylation of halogenated precursors (e.g., 4-chloro-1,8-naphthyridin-2(1H)-one) with morpholine in the presence of a base like Cs₂CO₃ and a palladium catalyst (e.g., Pd(PPh₃)₄) yields high regioselectivity . Microwave-assisted or sonochemical methods (e.g., 40 kHz ultrasound) can enhance reaction efficiency and reduce time compared to traditional reflux .

Basic Characterization: Which spectroscopic and analytical methods confirm the structure of this compound?

Standard techniques include:

  • IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and morpholine methylene signals (δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 426 M⁺ for derivatives) .

Advanced Characterization: How can overlapping NMR signals in morpholine-containing naphthyridines be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping signals. For example, HSQC can correlate ¹H shifts with ¹³C signals for morpholine methylenes (δ ~55–66 ppm in ¹³C NMR) . Deuterated solvents (e.g., DMSO-d₆) and higher-field instruments (≥400 MHz) improve resolution. Dynamic NMR may also resolve conformational exchange in morpholine substituents .

Pharmacological Activity: What in vitro assays assess CB2 receptor selectivity and immunomodulatory effects?

  • CB2R Binding Assays : Competitive displacement of [³H]CP55,940 in transfected HEK293 cells, with IC₅₀ values compared to CB1R to determine selectivity ratios .
  • PBMC Proliferation Assays : Measure inhibition of lymphocyte proliferation (e.g., using ³H-thymidine incorporation) in samples from multiple sclerosis patients. Include CB2R antagonists (e.g., SR144528) to confirm receptor-mediated effects .

Crystallography: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps:

  • Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collect data at low temperature (100 K) to minimize disorder.
  • Use SHELXS for structure solution and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonds involving the morpholine oxygen can be analyzed using Olex2 or Mercury .

Analytical Method Development: How is HPLC used to assess purity and stability?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water and acetonitrile (10% → 90% over 30 min).
  • Detection : UV at 254 nm.
  • Validation : Include spike-recovery tests (95–105%) and forced degradation studies (acid/base/oxidative conditions) to evaluate stability .

Derivatives and SAR: What strategies improve the neuroprotective activity of 1,8-naphthyridine derivatives?

  • Substitution at Position 4 : Morpholinomethyl groups enhance CB2R affinity (e.g., Ki = 12 nM for CB74 vs. 480 nM for CB1R) .
  • Carboxamide Modifications : N-Cycloheptyl or p-fluorobenzyl groups in carboxamide derivatives improve blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents at position 3 increase metabolic stability .

Data Contradictions: How can discrepancies in reported synthesis yields be addressed?

Compare reaction conditions:

  • Catalyst Systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter cross-coupling efficiency (e.g., 86% yield with Pd(PPh₃)₄ vs. 64% with PdCl₂) .
  • Solvent Effects : Reflux in pyridine vs. DMF affects aminolysis rates (e.g., 84% in pyridine vs. 67% in DMF) . Replicate studies with controlled variables (temperature, solvent purity) to identify optimal protocols.

Computational Modeling: How are docking studies used to predict CB2R interactions?

  • Protein Preparation : Retrieve CB2R structure (PDB: 5ZTY) and optimize protonation states with MOE or Schrödinger.
  • Ligand Docking : Use Glide XP to dock the naphthyridine core into the orthosteric site. Key interactions include hydrogen bonds between the morpholine oxygen and Ser285/Arg295 residues .
  • MD Simulations : Run 100 ns simulations in Desmond to assess binding stability (RMSD < 2 Å).

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